3-(2-Methylpyridin-4-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is an organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and a prop-2-ynoic acid moiety at the 4-position. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which is commercially available.
Alkylation: The 2-methylpyridine undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(2-methylpyridin-4-yl)prop-2-yne.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure with a thiophene ring instead of a pyridine ring.
3-(4-Methylpyridin-3-yl)prop-2-enoic acid: Similar structure with an alkene group instead of an alkyne group.
Uniqueness
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is unique due to the combination of its pyridine ring and alkyne group, which confer distinct chemical reactivity and potential biological activity. The presence of the methyl group at the 2-position of the pyridine ring also influences its electronic properties and reactivity .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(2-methylpyridin-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H7NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h4-6H,1H3,(H,11,12) |
InChI Key |
KDZWPSGQUONNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.